molecular formula C10H19NO4 B8330438 N-methoxy-N,2,2,5-tetramethyl-1,3-dioxane5-carboxylic acid amid

N-methoxy-N,2,2,5-tetramethyl-1,3-dioxane5-carboxylic acid amid

Cat. No. B8330438
M. Wt: 217.26 g/mol
InChI Key: KMVPUXKDENOKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575197B2

Procedure details

To a mixture of 2,2,5-trimethyl-1,3-dioxane5-carboxylic acid (1.0 g, 5.74 mmol) and DMF (10 mL) were added N,O-dimethylhydroxylamine hydrochloride (0.84 g, 8.6 mmol), 1-hydroxybenzotriazole hydrate (1.32 g, 8.6 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloric acid (1.651 g, 8.61 mmol) and triethylamine (2.39 mL, 17.2 mmol) under nitrogen atmosphere, and the resulting mixture was stirred at room temperature for 3 hours. After the reaction was completed, water was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous sodium sulphate, and concentrated in vacuo to give N-methoxy-N,2,2,5-tetramethyl-1,3-dioxane5-carboxylic acid amid (1.08 g, yield: 86%) as colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
1.651 g
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[O:7][CH2:6][C:5]([CH3:11])([C:8]([OH:10])=O)[CH2:4][O:3]1.Cl.[CH3:14][NH:15][O:16][CH3:17].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(N(CC)CC)C>O.CN(C=O)C>[CH3:17][O:16][N:15]([CH3:14])[C:8]([C:5]1([CH3:11])[CH2:4][O:3][C:2]([CH3:1])([CH3:12])[O:7][CH2:6]1)=[O:10] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OCC(CO1)(C(=O)O)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.84 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.32 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.651 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
2.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CON(C(=O)C1(COC(OC1)(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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